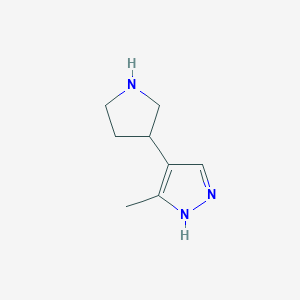

3-Methyl-4-(pyrrolidin-3-yl)-1H-pyrazole

Description

3-Methyl-4-(pyrrolidin-3-yl)-1H-pyrazole is a pyrazole derivative featuring a methyl group at the 3-position and a pyrrolidin-3-yl substituent at the 4-position of the pyrazole ring. Pyrazole derivatives are widely studied for their diverse biological activities, including roles as enzyme inhibitors, anticancer agents, and fluorophores.

For example, pyrenylpyrazole fluorophores () were synthesized via reactions between pyrenyl ynone and phenylhydrazine, highlighting methods applicable to introducing aryl and heterocyclic substituents.

Properties

Molecular Formula |

C8H13N3 |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

5-methyl-4-pyrrolidin-3-yl-1H-pyrazole |

InChI |

InChI=1S/C8H13N3/c1-6-8(5-10-11-6)7-2-3-9-4-7/h5,7,9H,2-4H2,1H3,(H,10,11) |

InChI Key |

COSCSMZZHMSGTH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NN1)C2CCNC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(pyrrolidin-3-yl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-pyrazole with a pyrrolidine derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained between 50-100°C to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitrogen atoms in the pyrazole ring facilitate nucleophilic substitution, particularly at the N-1 position. EvitaChem reports that the pyrrolidine moiety enhances electron density at adjacent positions, enabling alkylation or arylation under mild conditions. For example:

Key Conditions :

Cycloaddition Reactions

Pyrazole derivatives participate in [3+2] cycloadditions to form fused heterocycles. MDPI studies highlight iron-catalyzed pathways where the compound reacts with alkynes or nitriles :

Mechanism :

-

Fe-isoxazole complex formation via N–O bond cleavage.

-

Recyclization to Fe-azirine intermediate.

-

1,5-cyclization yielding substituted pyrazoles (e.g., 88a–h with 82–94% yields) .

Condensation Reactions

Copper triflate/ionic liquid systems enable efficient condensation with arylhydrazines or carbonyl compounds. A PMC study achieved 1,3,5-triarylpyrazoles (32 ) via chalcone-hydrazine cyclocondensation, followed by oxidative aromatization (82% yield, Scheme 10) :

Oxidation and Functionalization

The pyrrolidine ring undergoes selective oxidation to form pyrrolidinone derivatives. RSC data show that catalytic oxidation with MnO₂ or O₂ yields lactams (Table 4) :

| Substrate | Oxidant | Product | Yield (%) |

|---|---|---|---|

| Pyrrolidine derivative | MnO₂ | Pyrrolidinone | 78 |

| Alkyl-substituted variant | O₂ | N-Methylpyrrolidinone | 85 |

Electrophilic Aromatic Substitution

Electrophiles (e.g., NO₂⁺, SO₃H⁺) target the pyrazole C-4 position due to pyrrolidine’s electron-donating effect. EvitaChem notes nitration at 0–5°C affords 4-nitro derivatives (65–72% yield).

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings enable aryl functionalization. Organic Chemistry Portal reports:

Optimized Conditions :

Ring-Opening and Rearrangement

Under acidic conditions, the pyrrolidine ring undergoes ring-opening to form linear amines. PMC studies observed this with HCl/EtOH, yielding 4-(3-aminopropyl)-3-methylpyrazole (Scheme 16b) .

Scientific Research Applications

3-Methyl-4-(pyrrolidin-3-yl)-1H-pyrazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(pyrrolidin-3-yl)-1H-pyrazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the target, stabilizing the inhibitor-enzyme complex.

Comparison with Similar Compounds

Pharmacological and Physicochemical Properties

- The ethyl and methyl groups in the analog from further modulate lipophilicity, which could influence blood-brain barrier penetration for CNS targets .

- Conformational Flexibility : Pyrrolidine’s five-membered ring allows for dynamic binding modes, unlike rigid aryl substituents. This flexibility is advantageous for targeting enzymes with variable active sites .

Beta-Secretase Inhibition

Pyrrolidin-3-yl derivatives are highlighted in patents as beta-secretase inhibitors (). The target compound’s pyrrolidine group likely mimics transition states in amyloid-beta cleavage, a mechanism critical for Alzheimer’s therapeutics. Compared to 5-(4-Ethyl-4-methylpyrrolidin-3-yl)-1-methyl-1H-pyrazole (), the absence of ethyl groups in the target compound may reduce steric hindrance, enhancing enzyme binding .

Anticancer Activity

The diaryl substitution pattern is critical, suggesting that replacing aryl groups with pyrrolidine may shift the mechanism of action .

Fluorescence and Material Science

Pyrenylpyrazoles () demonstrate strong fluorescence, useful in imaging and optoelectronics. The target compound lacks extended aromatic systems, limiting its fluorescence properties but highlighting its specialization in bioactivity over material applications .

Biological Activity

3-Methyl-4-(pyrrolidin-3-yl)-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

The synthesis of this compound typically involves multi-step reactions that include the condensation of hydrazine derivatives with appropriate carbonyl compounds. The structural characteristics of this compound contribute to its biological activity, particularly through interactions with various biological targets.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds structurally related to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study involving related pyrazole derivatives, compounds demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

2. Anticancer Properties

The anticancer potential of pyrazoles has been extensively studied. This compound may share similar mechanisms with other pyrazole derivatives that have shown cytotoxic effects against various cancer cell lines. For example, studies have reported IC50 values in the micromolar range for related compounds against lung and cervical carcinoma cell lines . The mechanism often involves the induction of apoptosis and cell cycle arrest.

3. Antimicrobial Activity

Pyrazoles, including this compound, have displayed antimicrobial properties against a range of pathogens. In vitro studies have demonstrated efficacy against both bacterial strains (such as E. coli and Staphylococcus aureus) and fungal species (like Candida albicans). The minimum inhibitory concentrations (MICs) for these compounds often fall within clinically relevant ranges .

Case Studies

Several case studies highlight the biological activities of pyrazoles:

- Anti-inflammatory Study : A series of pyrazole derivatives were evaluated for their ability to reduce inflammation in animal models. Compounds similar to this compound showed significant reduction in edema and inflammatory markers when tested against carrageenan-induced paw edema in rats .

- Cytotoxicity Assessment : In a study assessing the cytotoxic effects on breast cancer cell lines MCF-7 and MDA-MB-231, certain pyrazoles exhibited enhanced cytotoxicity when used in combination with doxorubicin, suggesting a synergistic effect that may be applicable to this compound as well .

Data Table

The following table summarizes key biological activities associated with this compound and its derivatives:

Q & A

Basic: What are the common synthetic routes for preparing 3-Methyl-4-(pyrrolidin-3-yl)-1H-pyrazole?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with substituted propenones or enones. For example:

- Step 1: Condensation of (Z)-4-hydroxy-4-(pyridin-2-yl)but-3-en-2-one with hydrazine derivatives to form the pyrazole core .

- Step 2: Functionalization of the pyrrolidine moiety via alkylation or reductive amination. highlights a precursor, 4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride, synthesized via acid-catalyzed cyclization .

- Purification: Column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) or recrystallization ensures purity .

Advanced: How can reaction conditions be optimized to improve yield and purity in multi-step syntheses?

Methodological Answer:

Key variables include:

- Catalyst selection: Copper sulfate and sodium ascorbate are effective in click chemistry for triazole-pyrazole hybrids, achieving ~60-88% yields .

- Temperature control: Reactions at 50°C for 16 hours balance kinetic efficiency and thermal stability of intermediates .

- Solvent systems: THF/water mixtures (1:1) enhance solubility of polar intermediates while minimizing side reactions .

- Purification: Dry-load flash chromatography (e.g., Interchim devices) reduces tailing and improves resolution .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR (400-100 MHz) confirm regiochemistry and substituent positions (e.g., δ = 7.54 ppm for pyrazole protons in ) .

- X-ray Diffraction: Single-crystal analysis resolves stereochemistry and hydrogen-bonding networks, as demonstrated for hydroxyethyl-substituted pyrazoles .

- Mass Spectrometry (EI/HRMS): Validates molecular weight (e.g., m/z 238.0961 for C₁₂H₁₀N₆) .

Advanced: How can researchers resolve contradictions in pharmacological data (e.g., variable IC₅₀ values across assays)?

Methodological Answer:

- Assay standardization: Use consistent cell lines (e.g., CA-4-resistant vs. sensitive lines in ) and control for tubulin polymerization conditions .

- Solubility adjustments: Co-solvents like DMSO (≤0.1% v/v) prevent aggregation artifacts .

- Data normalization: Express activity relative to internal standards (e.g., combretastatin A-4) to account for inter-experimental variability .

Advanced: How to design structure-activity relationship (SAR) studies for pyrazole-based therapeutics?

Methodological Answer:

- Core modifications: Introduce electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) groups at C-3/C-4 positions to probe electronic effects on tubulin binding .

- Ring substitutions: Replace the pyrrolidine moiety with piperidine or azetidine to assess steric tolerance (see for analogous dihydrochloride derivatives) .

- Biological validation: Pair in vitro antiproliferative assays (e.g., NCI-60 panel) with in vivo orthotopic tumor models to confirm efficacy .

Basic: What pharmacological activities are commonly investigated for this compound?

Methodological Answer:

- Antiproliferative activity: Pyrazole derivatives inhibit tubulin polymerization (IC₅₀ < 1 µM in ) and disrupt microtubule dynamics in cancer cells .

- Anti-inflammatory potential: Analogs with hydroxyethyl substituents show COX-2 inhibition in carrageenan-induced edema models .

- Neuroactive properties: Fluorinated pyrazoles (e.g., ) are explored as mGluR5 ligands or GABA receptor modulators .

Advanced: What strategies address poor aqueous solubility in biological testing?

Methodological Answer:

- Prodrug design: Esterify carboxylic acid groups (e.g., ethyl esters in ) to enhance membrane permeability .

- Nanoparticle formulation: Encapsulate hydrophobic derivatives in PEGylated liposomes for sustained release .

- pH adjustment: Use citrate buffers (pH 4.5-6.5) to ionize basic pyrrolidine nitrogens, improving solubility .

Advanced: How do computational methods (e.g., DFT) support experimental data interpretation?

Methodological Answer:

- Electronic structure analysis: DFT calculations predict charge distribution and reactive sites (e.g., nucleophilic C-5 in pyrazole rings) .

- Docking studies: Molecular modeling with tubulin’s colchicine-binding site (PDB: 1SA0) identifies key interactions (e.g., hydrogen bonds with trimethoxyphenyl groups) .

- Thermodynamic profiling: Calculate Gibbs free energy (ΔG) for reaction intermediates to optimize synthetic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.